molecular formula C16H24ClNO2 B14452452 gamma-4-Methylpiperidinopropyl benzoate hydrochloride CAS No. 78219-44-0

gamma-4-Methylpiperidinopropyl benzoate hydrochloride

Cat. No.: B14452452
CAS No.: 78219-44-0
M. Wt: 297.82 g/mol
InChI Key: UKBYXYHBUNXADR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of gamma-4-Methylpiperidinopropyl benzoate hydrochloride involves several steps. The primary synthetic route includes the reaction of 4-methylpiperidine with propyl benzoate under specific reaction conditions. The reaction is typically carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Gamma-4-Methylpiperidinopropyl benzoate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Gamma-4-Methylpiperidinopropyl benzoate hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of gamma-4-Methylpiperidinopropyl benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Gamma-4-Methylpiperidinopropyl benzoate hydrochloride can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of the piperidine and benzoate moieties, which confer specific chemical and biological properties that are valuable in various research and industrial applications.

Properties

CAS No.

78219-44-0

Molecular Formula

C16H24ClNO2

Molecular Weight

297.82 g/mol

IUPAC Name

3-(4-methylpiperidin-1-yl)propyl benzoate;hydrochloride

InChI

InChI=1S/C16H23NO2.ClH/c1-14-8-11-17(12-9-14)10-5-13-19-16(18)15-6-3-2-4-7-15;/h2-4,6-7,14H,5,8-13H2,1H3;1H

InChI Key

UKBYXYHBUNXADR-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CCCOC(=O)C2=CC=CC=C2.Cl

Origin of Product

United States

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